7-Chloro-1H-indazol-6-amine
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Overview
Description
7-Chloro-1H-indazol-6-amine is a chemical compound with the linear formula C7H6ClN3 . It is stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of indazoles, including this compound, often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring fused with a benzene ring . The InChI code for this compound is 1S/C7H6ClN3/c8-6-5(9)2-1-4-3-10-11-7(4)6/h1-3H,9H2, (H,10,11) .Chemical Reactions Analysis
Indazoles, including this compound, can be synthesized through various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds .Physical and Chemical Properties Analysis
This compound has a molecular weight of 167.6 . It is recommended to be stored in a dark place under an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Chemical Synthesis and Reactions
7-Chloro-1H-indazol-6-amine has been explored in various chemical synthesis and reaction studies. The compound is involved in the interconversion processes with other chemical structures, like benzofurazan oxides and anthranils. For instance, 7-nitroanthranil and 4-formylbenzofurazan oxide undergo rearrangement reactions to form 7-nitroindazoles, which are structurally related to this compound (Balasubrahmanyam, Radhakrishna, Boulton, & Kan-Woon, 1977). Additionally, the compound's reactivity with primary and secondary aromatic amines, even those with deactivating substituents, to give arylamino-benzofurazan oxides under mild conditions has been documented (Read & Norris, 1985).
Luminescent Materials and Probes
This compound is also utilized in the synthesis of novel organic molecular probes and luminescent materials. A study described the creation of an emissive probe synthesized from 1H-indazole-6-carboxaldehyde and tetraethylenepentamine, highlighting the compound's potential in biological and medicinal chemistry, including areas like HIV protease inhibition and antitumor activity (Núñez, Fernández-Lodeiro, Fernández-Lodeiro, Bértolo, Capelo, & Lodeiro, 2012).
Anticancer Research
Research into this compound derivatives has shown promising anticancer activities. One study developed 6-substituted amino-1H-indazole derivatives which exhibited significant antiproliferative activity in various human cancer cell lines, suggesting the potential of these derivatives in cancer treatment (Hoang, Hoang, Ngo, Vue, & Tran, 2022).
Catalysis and Synthesis
This compound is also significant in the field of catalysis and synthetic chemistry. For example, a study discussed the silver(I)-mediated intramolecular oxidative C-H amination for constructing assorted 1H-indazoles, a process that is crucial in medicinal chemistry (Park, Jeong, Lee, & Kim, 2021). Additionally, the compound is involved in combinatorial synthesis processes under catalyst-free conditions, leading to the creation of various heterocyclic structures (Li, Mu, Li, Liu, & Wang, 2013).
Mechanism of Action
Target of Action
7-Chloro-1H-indazol-6-amine is a heterocyclic compound that has been found to have potential therapeutic applications . The primary targets of this compound are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
The compound interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction results in changes in the cell cycle and DNA damage response, which can lead to the treatment of diseases such as cancer .
Biochemical Pathways
The affected pathways include those involved in cell cycle regulation and DNA damage response . The downstream effects of these changes can include cell cycle arrest, DNA repair, or apoptosis, depending on the context .
Pharmacokinetics
It is known that the compound should be stored in a dark place under an inert atmosphere at 2–8°c to maintain its stability . This suggests that the compound may have specific requirements for storage and handling that could impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include changes in cell cycle progression and DNA damage response . These changes can lead to cell cycle arrest, DNA repair, or apoptosis, which can have therapeutic effects in diseases such as cancer .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and light exposure These factors can affect the stability of the compound and, therefore, its efficacy
Safety and Hazards
Future Directions
Indazole-containing derivatives, including 7-Chloro-1H-indazol-6-amine, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on exploring the medicinal properties of indazole derivatives for the treatment of various pathological conditions .
Biochemical Analysis
Biochemical Properties
For example, certain indazole derivatives have been found to inhibit cyclo-oxygenase-2 (COX-2), a key enzyme involved in inflammation .
Cellular Effects
Some indazole derivatives have been found to have anti-inflammatory effects, suggesting that they may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Some indazole derivatives have been found to inhibit the production of catabolic or anti-inflammatory mediators in osteoarthritis (OA) cartilage .
Metabolic Pathways
Indazole derivatives are known to interact with various enzymes and cofactors .
Properties
IUPAC Name |
7-chloro-1H-indazol-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-6-5(9)2-1-4-3-10-11-7(4)6/h1-3H,9H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGQDKDTKMNMEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NN2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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